(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide
Description
The compound (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide is a synthetic enamide derivative characterized by distinct structural motifs. Its core structure includes a trans-configured α,β-unsaturated amide (E-configuration), a 2-chlorophenyl group at the β-position, and a bifurcated N-substituent system comprising a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) and a 4-isopropylbenzyl moiety. The sulfone group enhances solubility and metabolic stability, while the 2-chlorophenyl and bulky 4-isopropylbenzyl substituents likely influence steric and electronic interactions in biological or material applications .
Properties
Molecular Formula |
C23H26ClNO3S |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C23H26ClNO3S/c1-17(2)19-9-7-18(8-10-19)15-25(21-13-14-29(27,28)16-21)23(26)12-11-20-5-3-4-6-22(20)24/h3-12,17,21H,13-16H2,1-2H3/b12-11+ |
InChI Key |
LTWIOJOKKOAJRT-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and dioxidotetrahydrothiophenyl intermediates, followed by their coupling with the prop-2-enamide moiety under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the treatment of inflammatory diseases such as asthma and arthritis . The ability to inhibit 5-LOX could reduce the synthesis of leukotrienes, which are mediators of inflammation.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens. Research indicates that derivatives of similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic .
Anticancer Potential
Studies have also explored the anticancer potential of this compound. Its structural features suggest it might interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary results indicate that compounds with similar thiophene moieties can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action and efficacy in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide. The presence of the chloro substituent on the phenyl ring and the dioxo group on the tetrahydrothiophene ring significantly influence its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Chloro substituent | Enhances antibacterial activity |
| Dioxo group | Contributes to anti-inflammatory effects |
| Propan-2-yl benzyl group | May improve lipophilicity and cellular uptake |
Case Study: Anti-inflammatory Activity
A study conducted by researchers evaluated a series of thiophene derivatives, including the target compound, for their anti-inflammatory effects using an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to control groups .
Case Study: Antibacterial Efficacy
In another investigation, (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide was tested against Staphylococcus aureus and Escherichia coli strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- (2E)-N-(4-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Phenylacrylamide () This analog replaces the 2-chlorophenyl group with a simple phenyl ring and substitutes the 4-isopropylbenzyl with a 4-chlorobenzyl group. The absence of the isopropyl group may reduce steric hindrance, affecting molecular packing in crystalline states .
- (2E)-3-{4-[(2-Chloro-6-Fluorophenyl)Methoxy]Phenyl}-N-[3-(Dimethylamino)Propyl]Prop-2-Enamide () This compound introduces a chloro-fluorophenyl ether moiety and a dimethylaminopropyl group. The fluorine atom’s electron-withdrawing effect and the tertiary amine’s basicity contrast with the target compound’s sulfone and isopropylbenzyl groups. Such differences could modulate solubility (e.g., logP) and target selectivity in pharmacological contexts .
Functional Group Variations
- (2Z)-3-(2,4-Dichlorophenyl)-3-Hydroxy-N-Phenylprop-2-Enethioamide () Replacing the amide with a thioamide introduces a sulfur atom, altering hydrogen-bonding capacity and electronic distribution. The Z-configuration and hydroxyl group further differentiate its reactivity.
- (2E)-2-Cyano-N-[5-[(2,5-Dichlorophenyl)Methyl]-1,3-Thiazol-2-yl]-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enamide () The cyano group and thiazole ring create a rigid, planar structure, contrasting with the target compound’s flexible enamide and tetrahydrothiophene sulfone. Such rigidity could influence binding kinetics in enzyme inhibition studies .
Structural Complexity and Conformation
- (E)-3-(2-Chloro-3,3,3-Trifluoroprop-1-en-yl)-2,2-Dimethyl-N-(2-Naphthyl)Cyclopropanecarboxamide ()
The cyclopropane ring and trifluoropropenyl group introduce geometric constraints and fluorophilic properties. Compared to the target compound’s linear enamide, this structure may exhibit improved membrane permeability due to increased hydrophobicity .
Research Findings and Methodologies
Structural Elucidation
Single-crystal X-ray diffraction (SHELX programs, ) is widely employed to confirm configurations, as seen in and . For example, the E-configuration of the target compound’s enamide is analogous to the confirmed (E)-imine in , ensuring stereochemical accuracy in synthesis .
Computational Modeling
AutoDock Vina () has been utilized for docking studies of similar enamide derivatives. The target compound’s sulfone and chlorophenyl groups may form hydrogen bonds and halogen interactions with protein targets, as suggested by docking simulations of analogs in and .
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide is a synthetic organic molecule with a complex structure that includes a prop-2-enamide backbone, a chlorophenyl group, and a tetrahydrothiophene moiety. This unique configuration suggests various potential interactions within biological systems, making it an intriguing subject for medicinal chemistry research.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molar mass of approximately 449.95 g/mol. The presence of functional groups such as the chlorophenyl and tetrahydrothiophene rings indicates potential for diverse chemical interactions and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClNO5S |
| Molar Mass | 449.95 g/mol |
| CAS Number | 620557-25-7 |
Biological Activity Overview
The biological activity of this compound is influenced by its structural features, which suggest potential pharmacological effects similar to other compounds containing chlorophenyl and thiophene moieties. Research indicates that compounds with similar structures may exhibit:
- Anticancer Activity : Compounds containing tetrahydrothiophene rings have shown promise in anticancer applications due to their ability to interact with biological targets involved in cancer progression.
- Antimicrobial Effects : The chlorophenyl group is often associated with antimicrobial properties, making this compound a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of various thiophene derivatives against cancer cell lines. The results indicated that derivatives similar to our compound showed significant inhibition of cell proliferation in ovarian and colon cancer cells, with IC50 values ranging from 2.1 to 3.8 µM .
- Antimicrobial Testing : In vitro studies have shown that compounds with chlorophenyl groups exhibit antimicrobial activity against various bacterial strains. The target compound's structure suggests it may possess similar properties, warranting further investigation .
- Inflammatory Response Modulation : Research on related compounds has indicated their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines. This suggests that our compound may also play a role in mitigating inflammation .
Mechanistic Insights
The mechanism of action for the biological activity of this compound likely involves interaction with specific enzymes or receptors within biological systems. For instance, the presence of the tetrahydrothiophene ring may enhance binding affinity to targets involved in cell signaling pathways relevant to cancer and inflammation.
Enzyme Interaction
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to anticipate the interaction profiles of this compound with various biological targets. Preliminary predictions suggest potential inhibitory effects on enzymes related to cancer metabolism and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
